4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with a molecular formula of C13H14ClN3OS This compound is characterized by the presence of a triazole ring, an allyl group, and a phenoxy group substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methylphenol with allyl bromide in the presence of a base to form the allyl ether. This intermediate is then reacted with thiosemicarbazide to form the triazole ring through cyclization. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and phenoxy group. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. This compound’s combination of an allyl group, a triazole ring, and a chlorinated phenoxy group makes it distinct from other similar compounds .
Properties
IUPAC Name |
3-[(2-chloro-5-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-11-7-9(2)4-5-10(11)14/h3-5,7H,1,6,8H2,2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREAFWKUAPOBKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=NNC(=S)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392404 |
Source
|
Record name | 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590353-81-4 |
Source
|
Record name | 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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